Epiderstatin

EGF signal transduction tyrosine kinase-independent inhibition glutarimide antibiotics

EGF signaling studies often require selective tools that avoid kinase inhibition artifacts. Epiderstatin (IC50 ≈10 nM) inhibits EGF-stimulated DNA synthesis without affecting EGFR tyrosine kinase or PKC activity, enabling clean interrogation of non-canonical EGFR pathways. • IC50 ≈10 nM in BALB/MK cells; vinylogous amide/piperidone scaffold distinct from cycloheximide • Induces flat reversion of src-transformed NRK cells without p60v-src kinase inhibition • Preferentially inhibits [3H]thymidine incorporation in quiescent vs. growing cells Supplied >98% pure; global shipping with blue ice.

Molecular Formula C15H20N2O4
Molecular Weight 292.33 g/mol
CAS No. 126602-16-2
Cat. No. B143293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpiderstatin
CAS126602-16-2
Synonyms4-(3-(3,5-dimethyl-2-oxopiperidin-6-ylidene)-2-oxopropyl)-2,6-piperidinedione
epiderstatin
Molecular FormulaC15H20N2O4
Molecular Weight292.33 g/mol
Structural Identifiers
SMILESCC1CC(C(=O)NC1=CC(=O)CC2CC(=O)NC(=O)C2)C
InChIInChI=1S/C15H20N2O4/c1-8-3-9(2)15(21)16-12(8)7-11(18)4-10-5-13(19)17-14(20)6-10/h7-10H,3-6H2,1-2H3,(H,16,21)(H,17,19,20)/b12-7-/t8-,9-/m0/s1
InChIKeyWFHHLLAMGXGSRT-ZYPOWASYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epiderstatin: Glutarimide Antibiotic for EGF Signaling


Epiderstatin is a glutarimide antibiotic isolated from Streptomyces pulveraceus subsp. epiderstagenes that was discovered by screening for inhibitors of epidermal growth factor (EGF)-induced mitogenic activity [1]. The compound is structurally distinct from other glutarimide antibiotics in containing a vinylogous amide and a piperidone ring instead of a cyclohexanone ring [2]. Epiderstatin inhibits EGF-stimulated DNA synthesis with an IC50 of approximately 10 nM in BALB/MK mouse epidermal cells, yet it does not inhibit EGF receptor tyrosine kinase activity or protein kinase C [1]. The compound has only weak antifungal activity and no antibacterial effect [3].

EGF pathway inhibition study fit without direct kinase targeting
Supports kinase-independent signaling research and phenotypic screening
Structurally distinct glutarimide scaffold for mechanistic differentiation

Epiderstatin Uniqueness Among Glutarimide Antibiotics


Glutarimide antibiotics such as cycloheximide and acetoxycycloheximide are well-known protein synthesis inhibitors that broadly suppress cell growth, whereas epiderstatin exhibits a mechanistically distinct profile: it inhibits EGF-stimulated DNA synthesis at nanomolar concentrations without affecting EGF receptor tyrosine kinase activity, protein kinase C activity, or general cellular viability [1]. In head-to-head comparisons, epiderstatin and acetoxycycloheximide both strongly inhibited mitogen-induced blastogenesis in mouse spleen cells, but epiderstatin lacks the pronounced selectivity between T and B lymphocytes observed with some other agents [2]. Moreover, the structurally related analog actiketal (isolated from the same producing strain) is approximately 1,450-fold less potent than epiderstatin in the same EGF-stimulated [3H]thymidine incorporation assay [3]. These quantitative and mechanistic differences mean that substituting epiderstatin with another glutarimide antibiotic will yield fundamentally different experimental outcomes, making compound-specific procurement essential for studies of EGF signal transduction or non-kinase-mediated growth inhibition.

Mechanism may not transfer
Classical glutarimide antibiotics inhibit protein synthesis; epiderstatin targets EGF-stimulated DNA synthesis via a distinct mechanism
Potency context differs significantly
Structurally related analog actiketal shows markedly lower response in matched EGF assays, limiting direct substitution
Assay response may shift
Mitogen-stimulated blastogenesis profiles do not directly replicate with general glutarimide antibiotics or protein synthesis inhibitors

Epiderstatin: Key Differentiating Evidence


EGF-Induced DNA Synthesis: Potency vs Actiketal

Epiderstatin exhibits an IC50 of approximately 10 nM for inhibiting EGF-stimulated [3H]thymidine incorporation in BALB/MK mouse epidermal cells [1]. In contrast, actiketal—a glutarimide antibiotic isolated from the same producing strain—shows an IC50 of 14.5 µM in the identical assay system [2]. Epiderstatin is therefore approximately 1,450-fold more potent than actiketal in this functional readout of EGF signaling.

EGF DNA Synthesis
Head-to-head
IC50 ≈ 10 nM vs 14.5 µM
Supports EGF pathway study fit
~1,450-fold assay-potency context vs actiketal in BALB/MK cells
EGF signal transduction tyrosine kinase-independent inhibition glutarimide antibiotics

Kinase-Independent EGF Signaling Inhibition

Epiderstatin inhibits EGF-stimulated DNA synthesis in BALB/MK cells without inhibiting the protein tyrosine kinase activity of the EGF receptor or the serine/threonine kinase activity of protein kinase C at concentrations up to 10 µM [1]. This is in marked contrast to many ATP-competitive EGFR inhibitors (e.g., gefitinib, erlotinib) that directly target the kinase domain, and also differs from broad-spectrum protein synthesis inhibitors like cycloheximide that cause global translational arrest [2]. Epiderstatin instead acts downstream of the receptor, modulating c-fos overexpression and suppressing c-myc transcription following EGF stimulation [1].

Kinase Independence
Class-level
No EGFR TK or PKC inhibition up to 10 µM
Enables kinase-independent signaling dissection
Downstream modulation of c-fos and c-myc observed
EGFR protein kinase C signal transduction

Reversion of src-Transformed Cell Morphology

Epiderstatin at 0.01 µM (10 nM) induces flat reversion of NRK cells transformed by a temperature-sensitive mutant of Rous sarcoma virus (srcts-NRK) from the transformed phenotype to the normal phenotype at the permissive temperature (32°C) [1]. This reversion is not accompanied by inhibition of p60v-src protein kinase activity, and cell cycle progression is blocked at the G0/G1 phase due to inhibition of p60v-src biosynthesis rather than suppression of v-src mRNA transcription [1].

Morphology Reversion
Reported
Flat reversion of src-transformed cells at 0.01 µM
Supports phenotypic screening context
G0/G1 arrest via p60v-src biosynthesis inhibition
oncogene transformation Rous sarcoma virus cell morphology

Structural Uniqueness Among Glutarimide Antibiotics

Epiderstatin is unique among glutarimide antibiotics in containing a vinylogous amide moiety and a piperidone ring instead of the cyclohexanone ring found in cycloheximide and acetoxycycloheximide [1]. The absolute configuration at C-3 and C-5 was determined by X-ray crystallography and CD analysis, establishing the (3S,5S) stereochemistry [2]. This structural divergence correlates with the compound's lack of protein synthesis inhibition at concentrations that inhibit EGF signaling [3].

Structure Divergence
Class-level
Vinylogous amide, piperidone ring; (3S,5S)
Scaffold distinct from cycloheximide class
X-ray and CD confirmed stereochemistry
vinylogous amide piperidone ring structure-activity relationship

Quiescent Cell-Selective Inhibition

Epiderstatin inhibits the incorporation of [3H]thymidine into quiescent animal cells stimulated by EGF more strongly than into actively growing cells [1]. This quiescent-cell preference contrasts with conventional cytotoxic agents that preferentially target proliferating cells, and with broad-spectrum glutarimide antibiotics like cycloheximide that inhibit protein synthesis irrespective of growth state [2].

Quiescent Cell Selectivity
Class-level
Stronger inhibition in EGF-stimulated quiescent vs growing cells
Supports quiescence-proliferation research
Qualitative differential; data to verify
cell cycle [3H]thymidine incorporation quiescent cells

Epiderstatin Research and Industrial Applications


Kinase-Independent EGF Pathway Studies

Epiderstatin is uniquely suited for experiments requiring the interrogation of EGF-stimulated DNA synthesis without concomitant inhibition of EGFR tyrosine kinase or PKC activity [1]. Unlike ATP-competitive EGFR inhibitors (gefitinib, erlotinib) that block receptor autophosphorylation, epiderstatin acts downstream to suppress c-myc transcription and modulate c-fos expression [1]. Researchers investigating non-canonical EGFR signaling, receptor trafficking, or kinase-independent functions of the EGF pathway should select epiderstatin to avoid confounding kinase inhibition artifacts. The compound's nanomolar potency (IC50 ≈ 10 nM) enables studies at physiologically relevant concentrations [1].

Phenotypic Screening for Transformation Reversion

Epiderstatin at 0.01 µM induces flat reversion of src-transformed NRK cells without inhibiting p60v-src kinase activity [2]. This property supports phenotypic screening campaigns aimed at identifying compounds that reverse oncogenic transformation through post-transcriptional mechanisms. The G0/G1 cell cycle arrest phenotype observed in srcts-NRK cells [2] provides a robust endpoint for high-content imaging assays focused on morphological reversion. Procurement of epiderstatin for such screens is warranted over other glutarimide antibiotics that lack this specific morphological reversion activity.

Quiescent-to-Proliferative Transition Studies

Because epiderstatin preferentially inhibits [3H]thymidine incorporation in EGF-stimulated quiescent cells compared to actively growing cells [3], it is an ideal tool for studying the molecular events governing the exit from quiescence. This property distinguishes it from broad-spectrum cytotoxic agents and protein synthesis inhibitors like cycloheximide [4]. Applications include cancer dormancy research, stem cell activation studies, and regenerative medicine models where selective inhibition of growth factor-driven re-entry into the cell cycle is desired.

Glutarimide Antibiotic SAR Studies

Epiderstatin's unique vinylogous amide and piperidone ring structure [5], combined with its defined (3S,5S) absolute stereochemistry [6], provides a distinct chemical scaffold for SAR investigations. Synthetic chemistry groups developing novel glutarimide-based probes or therapeutic leads can use epiderstatin as a reference compound to benchmark potency (IC50 ≈ 10 nM) and kinase-independent activity [1]. The compound's structural divergence from cycloheximide and acetoxycycloheximide [5] offers a comparator for correlating specific structural features with biological function.

Application
Selection Property
Validation Focus
Kinase-independent EGF pathway studies
Downstream signaling without EGFR/PKC inhibition
c-myc and c-fos response endpoint review
Transformation reversion phenotypic screening
Morphological reversion without src kinase inhibition
G0/G1 arrest and morphology endpoint validation
Quiescent-to-proliferative transition studies
Quiescent-cell preferential inhibition
Growth factor-driven cell cycle re-entry endpoints
Glutarimide antibiotic SAR and probe design
Vinylogous amide and piperidone scaffold
Assay potency context vs classical glutarimides

Technical Documentation Hub

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18 linked technical documents
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